1-(3-Methoxyphenyl)cyclobutan-1-ol
Overview
Description
1-(3-Methoxyphenyl)cyclobutan-1-ol is a chemical compound belonging to the class of cyclobutanols. It has the molecular formula C11H14O2 and a molar mass of 178.23 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclobutan-1-ol typically involves the cycloaddition of suitable precursors. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing cyclobutane derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of stable and readily prepared organoboron reagents, such as 9-Borabicyclo[3,3,1]-nonane (9-BBN), is common due to their thermal stability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1-(3-Methoxyphenyl)cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It finds applications in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)cyclobutan-1-ol
- 1-(2-Methoxyphenyl)cyclobutan-1-ol
- 1-(3-Hydroxyphenyl)cyclobutan-1-ol
Comparison: 1-(3-Methoxyphenyl)cyclobutan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, the position of the methoxy group can affect the compound’s electronic properties and interactions with biological targets .
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8,12H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFTUDIUBPWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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